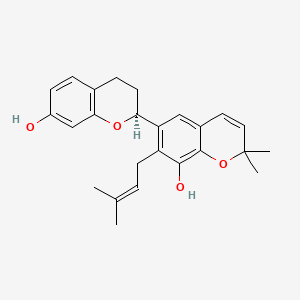

Kazinol B

Description

a natural isoprenylated flavan

Properties

IUPAC Name |

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCBHDIGHKHWKC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244170 | |

| Record name | Kazinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99624-27-8 | |

| Record name | Kazinol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kazinol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kazinol B: A Technical Guide to its Origin and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol B, a prenylated flavan, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the origin and natural sources of this compound, focusing on its principal plant sources, Broussonetia kazinoki and Broussonetia papyrifera. This document details the extraction and isolation protocols, presents available quantitative data, and elucidates the proposed biosynthetic pathway of this complex natural product. The information is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring prenylated flavan distinguished by a lavandulyl group attached to its flavonoid backbone. Prenylated flavonoids are a class of specialized metabolites known for their enhanced biological activities compared to their non-prenylated counterparts. This compound has been reported to exhibit a range of bioactivities, making it a molecule of interest for further investigation and potential therapeutic development. This guide focuses on the foundational knowledge of its natural origins and biosynthesis.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Broussonetia, a member of the Moraceae family. The two principal species identified as sources of this compound are:

-

Broussonetia kazinoki Siebold : Commonly known as paper mulberry, this species is a significant source of various kazinols, including this compound.[1] The root bark is the primary plant part utilized for the isolation of this compound.[2]

-

Broussonetia papyrifera (L.) L'Hér. ex Vent. : Also referred to as paper mulberry, this species is another well-documented source of this compound and other prenylated flavonoids.[3][4][5] Similar to B. kazinoki, the root bark is the most concentrated source of the compound.[4]

Other related compounds, such as Kazinol F, have been identified in hybrids of Broussonetia kazinoki and Broussonetia papyrifera.[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a detailed experimental protocol adapted from methodologies reported for the isolation of kazinols from Broussonetia species.[2]

General Experimental Protocol

3.1.1. Plant Material and Extraction

-

Plant Material: The root barks of Broussonetia kazinoki are collected, washed, and air-dried.

-

Extraction: The dried root barks (e.g., 650 g) are pulverized and extracted with 94% ethanol (e.g., 3 x 6 L) at room temperature with sonication to enhance extraction efficiency.[2] The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

n-Hexane

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

n-Butanol

This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fractions.

3.1.3. Chromatographic Purification

The fraction enriched with this compound is subjected to a series of chromatographic techniques for further purification:

-

Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a reverse-phase C18 column and a suitable solvent system, such as a gradient of methanol and water.

Quantitative Data

While several studies have reported the isolation of this compound, specific quantitative data on its yield from the raw plant material is not extensively documented. However, related studies on other kazinols from Broussonetia kazinoki can provide an estimate of the potential yield. For instance, in one study, the extraction of 650 g of B. kazinoki root barks and subsequent fractionation and purification yielded various other kazinols in milligram quantities.[2] The yield of this compound is expected to be in a similar range, though this can vary depending on the plant's geographical origin, age, and the specific extraction and purification methods employed. One patent indicates that an ethanol extract of Broussonetia kazinoki can contain 8-15% of Kazinol C, a structurally related compound, as determined by HPLC analysis.[7]

Table 1: Summary of Related Kazinol Content in Broussonetia kazinoki

| Compound | Plant Part | Extraction Solvent | Analytical Method | Reported Content | Citation |

| Kazinol C | Root Bark | Ethanol | HPLC | 8-15% of extract | [7] |

Note: This table provides data for a related compound due to the limited availability of specific quantitative data for this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the flavonoid pathway for the synthesis of the flavan backbone and the terpenoid pathway for the formation of the characteristic lavandulyl side chain.

Flavonoid Backbone Biosynthesis

The formation of the flavan skeleton of this compound begins with the general phenylpropanoid pathway, which is common in higher plants.

Figure 1: General biosynthetic pathway for the flavan backbone of this compound.

The pathway initiates from the shikimate pathway, leading to the formation of L-phenylalanine. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are the key enzymes that convert L-phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to the flavanone, naringenin. Further enzymatic modifications, including reductions, lead to the formation of the flavan backbone of this compound.

Biosynthesis of the Lavandulyl Moiety

The lavandulyl group is an irregular monoterpene, meaning its formation deviates from the typical head-to-tail condensation of isoprene units. The biosynthesis of lavandulyl diphosphate (LPP), the precursor to the lavandulyl group, is proposed to occur through the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP), which is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Paper Mulberry (Broussonetia papyrifera): More than a Skin-Lightening Agent [mdpi.com]

- 4. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmps.org [ijmps.org]

- 6. researchgate.net [researchgate.net]

- 7. US8722027B2 - Method for preparing broussonetia kazinoki extract - Google Patents [patents.google.com]

Kazinol B: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol B is an isoprenylated flavan naturally occurring in the root of Broussonetia kazinoki Sieb., a plant widely distributed in East Asia and historically used in folk medicine.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and biomedical science.

This compound has demonstrated a range of significant pharmacological effects, including cardioprotective, hepatoprotective, antioxidant, anti-inflammatory, and metabolic regulatory activities.[1][2][3] Its mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the AKT/AMPK/Nrf2 and JNK pathways, making it a compound of interest for therapeutic development.[1][3]

Key Biological Activities and Mechanisms of Action

Cardioprotective Effects Against Hypoxia/Reoxygenation (H/R) Injury

This compound exhibits significant protective effects on cardiomyocytes subjected to hypoxia/reoxygenation (H/R) induced injury, a common model for studying ischemia-reperfusion damage.[1] The primary mechanism involves the modulation of the AKT/AMPK/Nrf2 signaling pathway.[1]

-

Anti-apoptotic Activity: this compound mitigates H/R-induced apoptosis in H9c2 rat cardiac myoblasts. It significantly suppresses the activity of caspase-3, down-regulates the expression of cleaved PARP, and reverses the H/R-induced decrease in the Bcl-2/Bax ratio, indicating an inhibition of the intrinsic apoptotic cascade.[1]

-

Antioxidant Defense: The compound effectively reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation.[1] Concurrently, it enhances the activity of crucial antioxidant enzymes, including glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[1]

-

Nrf2 Pathway Activation: A key aspect of its cardioprotective action is the activation of the Nrf2/ARE (Antioxidant Response Element) pathway. This compound promotes the nuclear translocation of Nrf2, enhances ARE promoter activity, and upregulates the expression of the downstream antioxidant enzyme, heme oxygenase-1 (HO-1).[1]

-

Upstream Regulation via AKT and AMPK: The activation of the Nrf2 pathway by this compound is dependent on the upstream phosphorylation of both AKT and AMPK kinases. Pharmacological inhibition of AKT and AMPK has been shown to abrogate the this compound-induced Nrf2 activation and its subsequent protective effects.[1]

Hepatoprotective Effects

This compound has been shown to protect hepatocytes from H/R-induced injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This protective effect is associated with the suppression of oxidative stress and inflammation.[3]

-

Inhibition of JNK Pathway: At concentrations of 0.1-20 μmol/L, this compound significantly inhibits the activation of the JNK pathway without affecting the extracellular regulated protein kinase (ERK) signaling pathway.[3]

-

Anti-apoptotic Action: In hepatocytes, 10 μmol/L this compound markedly down-regulates the pro-apoptotic proteins Bad and cleaved caspase-3, while up-regulating the anti-apoptotic protein Bcl-2.[3]

-

Reduction of Oxidative Stress and Inflammation: this compound dose-dependently reduces ROS levels and the secretion of inflammatory cytokines such as TNF-α and IL-1β in hepatocytes.[3]

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties primarily through the inhibition of nitric oxide (NO) production.[2][4] In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS) protein.[2] This suppression of a key pro-inflammatory mediator highlights its potential for treating inflammatory conditions.[1]

Metabolic Regulation

This compound plays a role in improving insulin sensitivity and enhancing glucose uptake, suggesting its potential in the management of diabetes mellitus.[2]

-

Glucose Uptake: In differentiated 3T3-L1 adipocytes and C2C12 myoblasts, this compound (2-20 μM) increases glucose uptake in a dose-dependent manner.[2]

-

Insulin Signaling: It enhances the insulin-Akt signaling pathway, demonstrated by an increase in insulin-dependent Akt phosphorylation.[2]

-

AMPK Activation: this compound also stimulates the phosphorylation of AMPK, a key regulator of cellular energy homeostasis.[2]

-

Adipogenesis: In 3T3-L1 preadipocytes, this compound promotes adipogenesis by increasing lipid accumulation and up-regulating the protein and mRNA levels of key adipogenic transcription factors, PPARγ and C/EBPα.[2]

Quantitative Data Summary

The biological effects of this compound have been quantified across various experimental models. The following tables summarize this data.

Table 1: Cardioprotective Effects of this compound on H/R-Injured H9c2 Cells [1]

| Parameter | Concentration | Effect | Fold/Percent Change |

|---|---|---|---|

| Cell Viability | 1 µM | Increased | 1.21-fold |

| 3 µM | Increased | 1.36-fold | |

| 10 µM | Increased | 1.47-fold | |

| LDH Release | 1 µM | Suppressed | 0.77-fold of H/R group |

| 3 µM | Suppressed | 0.68-fold of H/R group | |

| 10 µM | Suppressed | 0.59-fold of H/R group | |

| Apoptosis (Annexin-V/PI) | 10 µM | Decreased | 0.41-fold of H/R group |

| DNA Fragmentation | 10 µM | Decreased | 0.51-fold of H/R group |

| Caspase-3 Activity | 10 µM | Suppressed | 0.52-fold of H/R group |

| Cleaved PARP Activation | 10 µM | Down-regulated | 0.27-fold of H/R group |

| Bax/Bcl-2 Ratio | 10 µM | Decreased | 0.28-fold of H/R group |

| ROS Production | 10 µM | Down-regulated | 0.51-fold of H/R group |

| Lipid Peroxidation | 10 µM | Down-regulated | 0.48-fold of H/R group |

| GSH-Px Activity | 10 µM | Up-regulated | 2.08-fold |

| SOD Activity | 10 µM | Up-regulated | 1.72-fold |

| Nrf2 Nuclear Accumulation | 10 µM | Induced | 1.94-fold |

| ARE Promoter Activity | 10 µM | Increased | 2.15-fold |

| HO-1 Expression | 10 µM | Increased | 3.07-fold |

| AKT Phosphorylation | 10 µM | Increased | 3.07-fold |

| AMPK Phosphorylation | 10 µM | Increased | 3.07-fold |

Table 2: Metabolic Effects of this compound [2]

| Cell Line | Parameter | Concentration | Duration | Effect |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | Lipid Accumulation | 20 µM | 72 hours | 2.4-fold increase |

| PPARγ & C/EBPα levels | 2-20 µM | 5 days | Dose-dependent increase | |

| Adiponectin mRNA | 2-20 µM | 5 days | Dose-dependent increase | |

| Glucose Uptake | 2-20 µM | 24 hours | Dose-dependent increase | |

| GLUT4 mRNA | 2-20 µM | 24 hours | Up to 4.7-fold increase | |

| Insulin-dependent Akt Phosphorylation | 10-20 µM | 1 hour | Dose-dependent increase | |

| C2C12 Myoblasts | Glucose Uptake | 2-20 µM | 24 hours | Dose-dependent increase |

| RAW 264.7 Macrophages | iNOS Protein | 6.25-50 µM | 18 hours | Dose-dependent reduction |

Table 3: Hepatoprotective Effects of this compound on H/R-Injured Hepatocytes [3]

| Parameter | Concentration | Effect | Significance |

|---|---|---|---|

| Cell Survival | 0.1-20 µmol/L | Increased | P<0.001 |

| LDH Release | 0.1-20 µmol/L | Decreased | P<0.001 |

| Apoptosis | 0.1-20 µmol/L | Decreased | P<0.001 |

| DNA Damage | 0.1-20 µmol/L | Attenuated | P<0.001 |

| Bad Expression | 10 µmol/L | Down-regulated | P<0.05 |

| Cleaved Caspase-3 | 10 µmol/L | Down-regulated | P<0.05 |

| Bcl-2 Expression | 10 µmol/L | Up-regulated | P<0.01 |

| ROS Levels | Dose-dependent | Reduced | P<0.01 |

| TNF-α & IL-1β | Dose-dependent | Reduced | P<0.01 |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound.

Cell Culture and Hypoxia/Reoxygenation (H/R) Model[1]

-

Cell Line: H9c2 rat cardiac myoblasts are commonly used.

-

Culture Conditions: Cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) for a specified period (e.g., 2 hours) before inducing H/R.

-

Hypoxia Induction: The standard medium is replaced with a serum-free and glucose-free medium. Cells are then placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a duration of 6 hours.

-

Reoxygenation: Following hypoxia, the medium is replaced with a normal culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for 24 hours.

Cell Viability and Cytotoxicity Assays

-

CCK8 Assay (Cell Viability): [1]

-

After experimental treatment, Cell Counting Kit-8 (CCK8) solution is added to each well.

-

Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

-

-

LDH Assay (Cytotoxicity): [1]

-

The culture supernatant is collected after treatment.

-

The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Cytotoxicity is calculated based on the LDH activity in the medium.

-

Apoptosis Assays

-

Annexin V-FITC/PI Staining: [1][5]

-

Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase-3 Activity Assay: [1]

-

Cell lysates are prepared.

-

The activity of caspase-3 in the lysates is measured using a colorimetric or fluorometric assay kit, which typically involves the cleavage of a specific substrate (e.g., Ac-DEVD-pNA).

-

The absorbance or fluorescence is read, and the activity is calculated based on a standard curve.

-

Western Blot Analysis[1]

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AKT, p-AMPK, Bcl-2, Bax, Cleaved PARP) overnight at 4°C. Subsequently, it is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software.

Quantitative PCR (qPCR) Assay[1]

-

RNA Isolation: Total RNA is extracted from cells using an RNA isolation kit (e.g., HighPure RNA isolation kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a cDNA synthesis kit.

-

qPCR: The qPCR is performed using SYBR Green Master Mix and specific primers for the target genes (e.g., HO-1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative fold changes in gene expression are calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined portfolio of biological activities, particularly in the realms of cardioprotection, hepatoprotection, and metabolic regulation. Its ability to modulate key signaling pathways such as AKT/AMPK/Nrf2 and JNK underscores its therapeutic potential. The quantitative data consistently demonstrate its efficacy at the cellular level in mitigating apoptosis, oxidative stress, and inflammation.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

In Vivo Efficacy: Translating the observed in vitro effects into animal models of cardiac ischemia, liver injury, and metabolic syndrome.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and selectivity.

-

Safety and Toxicology: Conducting comprehensive toxicology studies to establish a safe therapeutic window.

The detailed mechanisms and protocols provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of this compound.

References

- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kazinol Q from Broussonetia kazinoki Enhances Cell Death Induced by Cu(ll) through Increased Reactive Oxygen Species [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Kazinol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Kazinol B, a naturally occurring isoprenylated flavan. The information herein is intended to support research, drug discovery, and development activities by providing essential data on its chemical and physical characteristics, alongside insights into its biological interactions.

Core Physicochemical Data

This compound, isolated from the barks of Broussonetia papyrifera and Broussonetia kazinoki, is a flavonoid compound that presents as a powder.[1][2][3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₈O₄ | [1][2][3][5][6] |

| Molecular Weight | 392.5 g/mol | [1][3][7] |

| CAS Number | 99624-27-8 | [1][5] |

| Physical Form | Powder | [1][2] |

| Purity | ≥98% | [1][7] |

| Boiling Point | 556.6°C at 760 mmHg | [8] |

| Density | 1.176 g/cm³ | [8] |

| Flash Point | 290.4°C | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| XLogP3-AA | 6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

A standard method for determining the melting point of a powdered substance like this compound is the capillary melting point method .

-

Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

A small, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Solubility Assessment

The solubility of this compound in various solvents is determined through standardized dissolution testing.

-

Procedure:

-

A known, small amount of this compound (e.g., 1 mg) is placed into a vial.

-

A measured volume of the solvent to be tested (e.g., 1 mL of DMSO) is added to the vial.

-

The mixture is vortexed or agitated at a controlled temperature for a set period.

-

The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (LogP) Estimation

The XLogP3-AA value provided is a computed value. Experimentally, the octanol-water partition coefficient can be determined using the shake-flask method .

-

Procedure:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Signaling Pathway and Experimental Workflow Visualizations

This compound has been shown to modulate several key signaling pathways, making it a compound of interest for therapeutic development. Below are visualizations of a key signaling pathway and a representative experimental workflow.

Caption: this compound enhances insulin sensitivity via Akt and AMPK activation.

Caption: Workflow for a standard MTT cell viability assay.

References

- 1. This compound | CAS:99624-27-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C25H28O4 | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. abmole.com [abmole.com]

- 7. This compound, CAS [[99624-27-8]] | BIOZOL [biozol.de]

- 8. knownchemical.com [knownchemical.com]

Kazinol B: A Technical Guide to its Structure, Characterization, and Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Kazinol B, a naturally occurring isoprenylated flavan isolated from the roots of Broussonetia kazinoki, has garnered significant scientific interest due to its diverse pharmacological activities. This technical document provides a comprehensive overview of the structure, physicochemical properties, and biological characterization of this compound. It details the established molecular structure and outlines the modern spectroscopic methodologies used for its elucidation. Furthermore, this guide summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for its biological evaluation, and visualizes its primary signaling pathway, offering a valuable resource for researchers exploring its therapeutic potential.

Physicochemical Properties and Structure

This compound is classified as a prenylated flavan, a subclass of flavonoids characterized by the C6-C3-C6 skeleton. Its identity has been confirmed through various analytical methods. While detailed primary spectroscopic data from its initial isolation is not widely tabulated in public literature, its structure is well-established.

Table 1: Physicochemical and Structural Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₄ | [1] |

| Molecular Weight | 392.5 g/mol | [1] |

| IUPAC Name | 6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | [1] |

| CAS Number | 99624-27-8 | [1] |

| Class | Isoprenylated Flavan | [1] |

| Natural Source | Broussonetia kazinoki Sieb. (Moraceae), Broussonetia papyrifera | [1] |

Structure Elucidation Methodologies

The definitive structure of a natural product like this compound is determined through a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous assignment of its constitution and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, confirming the molecular formula C₂₅H₂₈O₄. Tandem MS (MS/MS) experiments reveal the molecule's fragmentation pattern, which provides crucial information about its substructures. For a flavan like this compound, characteristic fragmentation would involve:

-

Loss of the prenyl group (C₅H₉).

-

Cleavage of the chromane rings.

-

Retro-Diels-Alder (RDA) fragmentation, although less common in flavans than in unsaturated flavonoids, can sometimes occur, providing information about the substitution pattern on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR: This technique identifies the number and type of protons in the molecule. For this compound, one would expect to see signals corresponding to aromatic protons, protons on the dihydropyran ring, and protons of the two distinct isoprenoid-derived units (the prenyl group and the dimethylpyran ring). Coupling constants (J-values) would help establish the connectivity between adjacent protons, for instance, within the ethyl group of the C-ring.

-

¹³C NMR: This spectrum reveals the number and electronic environment of each carbon atom. The spectrum would show distinct signals for sp²-hybridized aromatic and olefinic carbons, sp³-hybridized carbons of the flavan core and prenyl group, and oxygenated aromatic carbons.

-

2D NMR Experiments (COSY, HSQC, HMBC): These experiments are essential for assembling the complete molecular structure.

-

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the prenyl group to the correct position on the aromatic ring and for confirming the overall flavan skeleton.

-

Biological Characterization and Mechanism of Action

This compound exhibits significant biological activity across several preclinical models, most notably in cardioprotection, metabolic regulation, and anti-inflammatory responses.

Cardioprotective Effects against Hypoxia/Reoxygenation Injury

This compound has been shown to protect cardiomyocytes from cell death induced by hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury. It achieves this primarily by modulating the AKT/AMPK/Nrf2 signaling axis.

Table 2: Quantitative Data on Cardioprotective Effects of this compound in H9c2 Cells

| Assay | Condition | Concentration (µM) | Result |

|---|---|---|---|

| Cell Viability (CCK8) | H/R Insult | 1, 3, 10, 30 | Dose-dependent inhibition of viability decline |

| Cytotoxicity (LDH Release) | H/R Insult | 1, 3, 10, 30 | Dose-dependent inhibition of LDH release |

| Apoptosis | H/R Insult | Not specified | Significant suppression of Caspase-3 activity |

| Apoptosis Marker | H/R Insult | Not specified | Down-regulation of cleaved PARP protein levels |

| Apoptosis Regulation | H/R Insult | Not specified | Reversal of H/R-induced decline in Bcl-2/Bax ratio|

This compound treatment leads to the phosphorylation and activation of AKT and AMPK kinases. These kinases, in turn, promote the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of protective genes like Heme Oxygenase-1 (HO-1).

Metabolic and Anti-inflammatory Activities

This compound also demonstrates potential for the management of metabolic disorders and inflammation.

Table 3: Quantitative Data on Metabolic and Anti-inflammatory Effects of this compound

| Activity | Model | Concentration | Result |

|---|---|---|---|

| Insulin Sensitivity | Differentiated 3T3-L1 adipocytes | 10 - 20 µM | Dose-dependent increase in insulin-stimulated Akt phosphorylation |

| Glucose Uptake | Differentiated 3T3-L1 adipocytes | 2 - 20 µM | Dose-dependent increase in 2-NBDG fluorescence (glucose uptake) |

| Adipogenesis | Differentiated 3T3-L1 adipocytes | 20 µM | 2.4-fold increase in lipid accumulation |

| NO Inhibition | LPS-activated RAW 264.7 macrophages | 6.25 - 50 µM | Dose-dependent reduction of iNOS protein levels |

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound's biological effects.

H9c2 Cardiomyocyte Hypoxia/Reoxygenation (H/R) Assay

This protocol simulates ischemia-reperfusion injury in vitro.

-

Cell Culture: Maintain H9c2 rat cardiac myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 95% air and 5% CO₂.

-

Plating: Seed H9c2 cells into appropriate culture plates and allow them to adhere for 24 hours.

-

Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for a specified duration (e.g., 1 hour).

-

Hypoxia: Replace the culture medium with serum-free, glucose-free DMEM. Place the cells in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 6 hours.

-

Reoxygenation: Remove cells from the hypoxic chamber, replace the medium with normal culture medium (DMEM + 10% FBS), and return them to a normal incubator (95% air, 5% CO₂) for 24 hours.

-

Analysis: Following reoxygenation, collect the supernatant and cell lysates for downstream analysis (e.g., LDH, CCK8, Western Blot).

Cell Viability (CCK8) and Cytotoxicity (LDH) Assays

These assays quantify the protective effects of this compound against H/R-induced cell death.

-

LDH Assay (Supernatant):

-

After the H/R protocol, carefully collect the cell culture supernatant.

-

Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

-

Transfer a portion of the supernatant to a new 96-well plate.

-

Add the reaction mixture from the kit and incubate as per the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

CCK8 Assay (Adherent Cells):

-

After removing the supernatant, wash the adherent cells gently with PBS.

-

Add fresh medium containing CCK8 reagent (e.g., 10 µL reagent in 100 µL medium) to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Collection: Following the H/R protocol, collect both floating and adherent cells (using trypsin).

-

Washing: Wash the collected cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add additional 1X binding buffer to each sample and analyze immediately using a flow cytometer.

Conclusion

This compound is a well-characterized isoprenylated flavan with a defined chemical structure. Its biological activities are potent and multifaceted, with robust preclinical evidence supporting its roles in cardioprotection, metabolic regulation, and anti-inflammatory pathways. The primary mechanism for its cardioprotective effects involves the activation of the pro-survival AKT/AMPK/Nrf2 signaling cascade. The detailed protocols and quantitative data summarized herein provide a solid foundation for researchers and drug development professionals aiming to further investigate this compound as a promising therapeutic agent.

References

Broussonetia kazinoki: A Promising Natural Source of the Bioactive Compound Kazinol B

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Broussonetia kazinoki as a source of the prenylated flavan, Kazinol B. It details the extraction and isolation of this valuable compound, its significant biological activities, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction to Broussonetia kazinoki and this compound

Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is native to East Asia and has been traditionally used in herbal medicine.[1] The plant is a rich source of various bioactive compounds, including a class of prenylated flavonoids known as kazinols. Among these, this compound has garnered significant scientific interest due to its potent pharmacological properties. This guide focuses on the extraction of this compound from B. kazinoki and its demonstrated antioxidant and anti-inflammatory activities.

Extraction and Isolation of this compound from Broussonetia kazinoki

The primary source of this compound within the Broussonetia kazinoki plant is the root bark. A detailed methodology for its extraction and isolation is outlined below.

Experimental Protocol: Extraction and Isolation

This protocol is based on established methods for isolating prenylated polyphenols from Broussonetia kazinoki root barks.[2]

1. Plant Material Preparation:

-

Obtain fresh root barks of Broussonetia kazinoki.

-

Clean the root barks to remove any soil and debris.

-

Air-dry the root barks in a well-ventilated area until they are brittle.

-

Grind the dried root barks into a coarse powder.

2. Extraction:

-

Macerate the powdered root barks (e.g., 650 g) with 94% ethanol (e.g., 3 x 6 L) at room temperature with sonication.[2]

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol

-

-

Concentrate each fraction to dryness. The CH₂Cl₂ and EtOAc fractions are often enriched with prenylated flavonoids like this compound.[2]

4. Chromatographic Purification:

-

Subject the dichloromethane or ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography, eluting with methanol.[2]

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Workflow for Extraction and Isolation of this compound

Biological Activities of this compound

This compound exhibits significant antioxidant and anti-inflammatory properties, which are attributed to its unique chemical structure.

Antioxidant Activity

This compound demonstrates potent antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative damage.

This is a common and reliable method to evaluate the free radical scavenging activity of a compound.

1. Reagents and Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The scavenging activity is determined by the decrease in absorbance of the DPPH solution, which is indicated by a color change from purple to yellow.

3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

| Compound/Extract | Antioxidant Activity (IC₅₀/FSC₅₀) | Reference |

| Broussonetia kazinoki extract | 8.53 µg/mL (DPPH scavenging activity) | [3] |

| Ethyl acetate fraction of B. kazinoki | 1.69 µg/mL (ROS scavenging activity) | [3] |

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

This protocol details the procedure to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

-

Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Include control wells with untreated cells and cells treated with LPS only.

3. Measurement of Nitric Oxide:

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

The Griess reaction involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

4. Data Analysis:

-

The inhibition of NO production is calculated as the percentage decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only treated group.

-

The IC₅₀ value for NO inhibition is then calculated.

| Compound | Biological Activity | IC₅₀ Value | Cell Line | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | 21.6 µM | RAW 264.7 Macrophages | [4][5] |

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Nrf2 Signaling Pathway Activated by this compound

References

- 1. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticorps anti-NF-kB p65 – Human, Mouse, Rat, WB, IHC, ELISA [anticorps-enligne.fr]

- 3. researchgate.net [researchgate.net]

- 4. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]

- 5. mdpi.com [mdpi.com]

Kazinol B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol B, a prenylated flavan first isolated in 1985, has emerged as a molecule of significant interest within the scientific community.[1] Initially identified from the traditional medicinal plant Broussonetia papyrifera, and later from Broussonetia kazinoki, this natural compound has demonstrated a spectrum of promising biological activities.[1][2] This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed exploration of its multifaceted biological effects, including its anti-inflammatory, cardioprotective, and insulin-sensitizing properties. The document consolidates quantitative data from key studies, presents detailed experimental methodologies, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and its structure elucidated in 1985 by Taro Nomura, Junko Ikuta (née Matsumoto), and Yoshi Hano from the benzene extract of the bark of Broussonetia papyrifera (L.) Vent., a plant used in traditional medicine.[1] The structure of this novel isoprenylated flavan was determined through spectral analysis.[1] Subsequent phytochemical investigations have also identified this compound in Broussonetia kazinoki Sieb.[2]

To date, a total synthesis of this compound has not been reported in peer-reviewed scientific literature, making its isolation from natural sources the sole method of procurement for research purposes.

Timeline of Key Research Milestones

Caption: Timeline of the discovery and key research findings for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 392.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | 6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | --INVALID-LINK-- |

| CAS Number | 99624-27-8 | --INVALID-LINK-- |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with significant research focused on its anti-inflammatory, insulin-sensitizing, and cardioprotective effects.

Anti-inflammatory Activity

This compound has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[3] Overproduction of NO is a key feature of inflammatory processes.

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Nitric Oxide Production Inhibition | LPS-activated murine macrophages | 21.6 | --INVALID-LINK-- |

Insulin-Sensitizing Effects

This compound improves insulin sensitivity by enhancing glucose uptake in adipocytes and myoblasts.[4] This effect is mediated through the activation of the insulin-Akt signaling pathway and AMP-activated protein kinase (AMPK).

| Biological Effect | Cell Line | Concentration (µM) | Observation | Reference |

| Glucose Uptake | Differentiated 3T3-L1 adipocytes and C2C12 myoblasts | 2-20 | Dose-dependent increase in 2-NBDG fluorescence | --INVALID-LINK-- |

| GLUT4 mRNA Expression | Differentiated 3T3-L1 adipocytes | 2-20 | Up to 4.7-fold increase compared to MDI-only treated cells | --INVALID-LINK-- |

| Akt Phosphorylation | Differentiated 3T3-L1 adipocytes | 10-20 | Dose-dependent increase in insulin-dependent Akt phosphorylation | --INVALID-LINK-- |

| AMPK Phosphorylation | Differentiated 3T3-L1 adipocytes | 10-20 | Increased insulin-stimulated AMPK phosphorylation | --INVALID-LINK-- |

Cardioprotective Effects

A significant area of research has been the protective effects of this compound against hypoxia/reoxygenation (H/R)-induced cardiac injury in H9c2 cardiomyocytes.[5][6] this compound mitigates apoptosis and oxidative stress through the modulation of the AKT/AMPK/Nrf2 signaling pathway.[5][6]

| Assay | Concentration (µM) | Result (Fold Change vs. H/R Control) | Reference |

| Cell Viability | 1 | 1.21 | --INVALID-LINK-- |

| 3 | 1.36 | --INVALID-LINK-- | |

| 10 | 1.47 | --INVALID-LINK-- | |

| LDH Release | 1 | 0.77 | --INVALID-LINK-- |

| 3 | 0.68 | --INVALID-LINK-- | |

| 10 | 0.59 | --INVALID-LINK-- | |

| Annexin-V/PI Staining | 10 | 0.41 | --INVALID-LINK-- |

| DNA Fragmentation | 10 | 0.51 | --INVALID-LINK-- |

| Caspase-3 Activity | 10 | 0.52 | --INVALID-LINK-- |

| PARP Activation | 10 | 0.27 | --INVALID-LINK-- |

| Bax/Bcl-2 Expression Ratio | 10 | 0.28 | --INVALID-LINK-- |

| ROS Production | 10 | 0.51 | --INVALID-LINK-- |

| Lipid Peroxidation | 10 | 0.48 | --INVALID-LINK-- |

| GSH-Px Activity | 10 | 2.08 | --INVALID-LINK-- |

| SOD Activity | 10 | 1.72 | --INVALID-LINK-- |

| Nrf2 Nuclear Accumulation | 10 | 1.94 | --INVALID-LINK-- |

| ARE Promoter Activity | 10 | 2.15 | --INVALID-LINK-- |

| HO-1 Expression | 10 | 3.07 | --INVALID-LINK-- |

| AKT Phosphorylation | 10 | 3.07 | --INVALID-LINK-- |

| AMPK Phosphorylation | 10 | 3.07 | --INVALID-LINK-- |

Key Signaling Pathway: AKT/AMPK/Nrf2 in Cardioprotection

Caption: The AKT/AMPK/Nrf2 signaling pathway modulated by this compound in cardioprotection.

Experimental Protocols

Isolation of this compound from Broussonetia kazinoki

The following is a general procedure for the isolation of kazinols, which can be adapted for this compound, based on published methods:

-

Extraction: The dried root barks of Broussonetia kazinoki are extracted with 94% ethanol under sonication at room temperature. The combined ethanol extracts are then concentrated under reduced pressure.[7]

-

Partitioning: The concentrated extract is suspended in water and successively partitioned with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.[7]

-

Column Chromatography: The CH₂Cl₂ extract, which typically contains this compound, is subjected to silica gel column chromatography, eluting with a hexane:EtOAc gradient to yield several fractions.[7]

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[7]

Cell Viability and Cytotoxicity Assays (Cardioprotection Study)

-

Cell Culture: H9c2 rat cardiac myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[6]

-

Hypoxia/Reoxygenation (H/R) Model: To mimic ischemia-reperfusion injury, cultured H9c2 cells are incubated in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 6 hours, followed by 12 hours of reoxygenation in a normoxic incubator.[6]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (0.3, 1, 3, 10, and 30 µM) for 2 hours before being subjected to H/R.[6]

-

Cell Viability (CCK-8 Assay): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8). After treatment, the CCK-8 solution is added to each well, and the absorbance is measured at 450 nm.[6]

-

Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell damage, is measured using an LDH cytotoxicity assay kit according to the manufacturer's instructions.[6]

Western Blot Analysis for Protein Phosphorylation

-

Protein Extraction: Total protein is extracted from treated H9c2 cells using a lysis buffer containing protease and phosphatase inhibitors.[6]

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and AMPK, as well as other proteins of interest (e.g., Nrf2, HO-1, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

This compound is a naturally occurring prenylated flavan with a compelling profile of biological activities that warrant further investigation. Its demonstrated efficacy in inhibiting inflammatory mediators, improving insulin sensitivity, and protecting cardiac cells from ischemic injury highlights its potential as a lead compound for the development of novel therapeutics for a range of human diseases. The elucidation of its mechanism of action, particularly its role in modulating the AKT/AMPK/Nrf2 signaling pathway, provides a solid foundation for future preclinical and clinical studies. The absence of a reported total synthesis underscores the importance of both natural product isolation and the development of synthetic routes to enable more extensive pharmacological evaluation. This guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.

References

- 1. Compounds of Broussonetia papyrifera (L.) Vent. 2. Structures of Two New Isoprenylated Flavans, Kazinols A and B [chooser.crossref.org]

- 2. This compound | C25H28O4 | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flavans and diphenylpropanes with PTP1B inhibition from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Five new diprenylated flavonols from the leaves of Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Review of the Therapeutic Potential of Kazinol B

Abstract: this compound, an isoprenylated flavan derived from the roots of Broussonetia kazinoki, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of this compound. It details the compound's effects on various signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used in pivotal studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics.

Core Biological Activities and Therapeutic Potential

This compound has demonstrated significant therapeutic potential across several domains, primarily attributed to its antioxidant, anti-inflammatory, and cell-protective properties. Key areas of investigation include cardioprotection, hepatoprotection, and anti-diabetic effects.

-

Cardioprotection: this compound protects cardiomyocytes from hypoxia/reoxygenation (H/R) induced injury. It achieves this by inhibiting reactive oxygen species (ROS) production and lipid peroxidation while promoting the activity of antioxidant enzymes.[1] The underlying mechanism involves the modulation of the AKT/AMPK/Nrf2 signaling pathway.[1]

-

Hepatoprotection: The compound mitigates H/R-induced injury in hepatocytes. Its protective effects are associated with the suppression of oxidative stress and inflammation, mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

-

Anti-diabetic Effects: this compound has been shown to confer antidiabetic effects by modulating the AKT and AMPK pathways in 3T3-L1 preadipocytes, thereby improving insulin sensitivity through enhanced glucose uptake.[1][3]

-

Antioxidant Activity: As a potent antioxidant, this compound directly scavenges free radicals and also acts indirectly by inducing the expression of endogenous antioxidant enzymes.[1][4] This dual action helps protect cells from oxidative damage.[1]

-

Anti-inflammatory Activity: Early studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, indicating its potential as an anti-inflammatory agent.[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound and related compounds from Broussonetia kazinoki.

Table 1: Cytotoxicity and Protective Concentrations of this compound

| Cell Line | Condition | Parameter | Value | Reference |

| H9c2 Cardiomyocytes | Standard Culture (24h) | Max Non-Cytotoxic Dose | 30 µM | [1] |

| Hepatocytes | Hypoxia/Reoxygenation | Effective Protective Conc. | 0.1 - 20 µmol/L | [2] |

Table 2: Bioactivity (IC50 / FSC50 / OSC50) of this compound and Related Compounds

| Activity | Compound/Extract | Parameter | Value | Reference |

| Anti-inflammatory | This compound | IC50 (NO Inhibition) | 21.6 µM | [3] |

| Antioxidant | B. kazinoki Extract | FSC50 (DPPH Scavenging) | 8.53 µg/mL | [4] |

| Antioxidant | B. kazinoki Ethyl Acetate Fraction | OSC50 (ROS Scavenging) | 1.69 µg/mL | [4] |

| Tyrosinase Inhibition | Kazinol F Metabolites | IC50 | 0.71 - 3.36 µM | [5] |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

Cardioprotective Pathway: AKT/AMPK/Nrf2

In cardiomyocytes subjected to H/R stress, this compound provides protection by activating the Nrf2/ARE/HO-1 pathway. This activation is mediated upstream by the phosphorylation of both AKT and AMPK. The activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and other antioxidants.[1]

Hepatoprotective Pathway: JNK Inhibition

In hepatocytes, H/R injury activates the JNK signaling pathway, leading to increased expression of pro-apoptotic proteins like Bad and cleaved caspase-3, culminating in apoptosis and cell death. This compound inhibits the activation of the JNK pathway, which in turn upregulates the anti-apoptotic protein Bcl-2 and suppresses apoptosis, thereby protecting liver cells.[2]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a template for replication and further investigation.

In Vitro Cardioprotection Model (Hypoxia/Reoxygenation)

This protocol details the study of this compound's protective effects on H9c2 rat cardiac myoblasts against H/R-induced injury.[1]

-

Cell Culture: H9c2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a standard incubator (95% air, 5% CO₂).

-

Hypoxia/Reoxygenation (H/R) Insult:

-

Cells are incubated with serum-free and glucose-free medium.

-

They are then placed in a hypoxic chamber (95% N₂, 5% CO₂) for 6 hours.

-

Following hypoxia, cells are returned to a normal culture medium and placed in a standard incubator for 24 hours of reoxygenation.

-

-

This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) for 2 hours before being subjected to the H/R protocol.

-

Assessment of Cytotoxicity and Cell Viability:

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cytotoxicity.

-

CCK-8 Assay: Cell Counting Kit-8 is used to assess cell viability.

-

-

Measurement of Oxidative Stress:

-

ROS Production: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Lipid Peroxidation: Malondialdehyde (MDA) production is quantified as an indicator of lipid peroxidation.

-

Antioxidant Enzyme Activity: The activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) is measured using commercial kits.

-

-

Quantitative PCR (qPCR) for Gene Expression:

-

Total RNA is extracted from cells using a suitable kit (e.g., HighPure RNA isolation kit).

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using SYBR Green master mix and primers specific for target genes (e.g., HO-1) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

In Vitro DNA Breakage Assay

This protocol is used to assess the ability of a compound, such as Kazinol Q, to induce DNA damage, often in the presence of a metal cofactor like Cu(II).[6][7]

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Kazinol compound

-

Cupric Chloride (CuCl₂)

-

Reaction Buffer (e.g., Phosphate buffer, pH 7.4)

-

Loading Dye

-

Agarose gel and electrophoresis equipment

-

Ethidium bromide for staining

-

Oxygen radical scavengers (optional, for mechanism studies): Superoxide dismutase (SOD), catalase, potassium iodide (KI).

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. A typical reaction includes the plasmid DNA, Kazinol compound at various concentrations, and Cu(II) in the reaction buffer.

-

Control groups should include: DNA alone, DNA + Cu(II), and DNA + Kazinol.

-

For mechanistic studies, add specific radical scavengers to the full reaction mixture.

-

Incubate the reactions at 37 °C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding loading dye containing EDTA.

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different DNA forms (supercoiled, open circular, and linear).

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Analysis: The conversion of the fast-migrating supercoiled (SC) DNA form to the slower-migrating open circular (OC) form indicates single-strand breaks. The percentage of OC DNA relative to the total DNA is quantified to determine the extent of DNA breakage.

Conclusion and Future Directions

This compound is a multifaceted compound with significant therapeutic promise, particularly in the management of diseases linked to oxidative stress and inflammation, such as cardiovascular and liver conditions. Its ability to modulate key signaling pathways like AKT/AMPK/Nrf2 and JNK provides a solid mechanistic foundation for its observed cytoprotective effects.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Safety: Comprehensive in vivo studies are needed to determine the pharmacokinetic profile (ADME), bioavailability, and safety of this compound.[8][9][10]

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound could lead to the development of derivatives with enhanced potency and specificity.

-

In Vivo Efficacy: Validating the in vitro findings in relevant animal models of cardiovascular, hepatic, and metabolic diseases is a critical next step.[11]

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing drugs could open new therapeutic avenues.

References

- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kazinol Q from Broussonetia kazinoki Enhances Cell Death Induced by Cu(ll) through Increased Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety of caspofungin in older infants and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Safety, and Efficacy of Gadopiclenol in Pediatric Patients Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

Kazinol B: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol B is a prenylated flavan isolated from the roots of Broussonetia kazinoki, a plant with a history of use in traditional medicine. Emerging scientific evidence has highlighted its potential as a modulator of key cellular signaling pathways implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the molecular targets and signaling cascades affected by this compound, with a focus on its therapeutic potential. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cellular models.

Table 1: Effects of this compound on Cell Viability and Cytotoxicity in H9c2 Cardiomyocytes subjected to Hypoxia/Reoxygenation (H/R) Injury

| Concentration (µM) | Cell Viability (Fold Change vs. H/R) | LDH Release (Fold Change vs. H/R) |

| 1 | 1.21 | 0.77 |

| 3 | 1.36 | 0.68 |

| 10 | 1.47 | 0.59 |

Table 2: Effects of this compound on Apoptosis Markers in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)

| Apoptosis Marker | Fold Change vs. H/R |

| Annexin-V/PI Positive Cells | 0.41 |

| DNA Fragmentation | 0.51 |

| Caspase-3 Activity | 0.52 |

| PARP Activation | 0.27 |

| Bax/Bcl-2 Ratio | 0.28 |

Table 3: Effects of this compound on Oxidative Stress Markers in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)

| Oxidative Stress Marker | Fold Change vs. H/R |

| Reactive Oxygen Species (ROS) Production | 0.51 |

| Lipid Peroxidation | 0.48 |

| GSH-Px Activity | 2.08 |

| SOD Activity | 1.72 |

Table 4: Effects of this compound on Nrf2 Pathway and Upstream Regulators in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)

| Protein/Activity | Fold Change vs. H/R |

| Nrf2 Nuclear Accumulation | 1.94 |

| ARE Promoter Activity | 2.15 |

| HO-1 Expression | 3.07 |

| AKT Phosphorylation | 3.07 |

| AMPK Phosphorylation | 3.07 |

Table 5: Effects of this compound on Hepatocyte Viability and Apoptosis subjected to H/R Injury

| Concentration (µM) | Effect |

| 0.1 - 20 | Improved cell survival, reduced LDH release, decreased apoptosis, and attenuated DNA damage. |

| 10 | Markedly down-regulated Bad and cleaved caspase-3, and up-regulated Bcl-2. |

Table 6: Effects of this compound on 3T3-L1 Adipocytes and C2C12 Myoblasts

| Concentration (µM) | Effect | Cell Line |

| 2 - 20 | Dose-dependently increased lipid accumulation (2.4-fold at 20 µM). | 3T3-L1 |

| 2 - 20 | Dose-dependently increased PPARγ and C/EBPα protein and mRNA levels. | 3T3-L1 |

| 2 - 20 | Increased mRNA level of adiponectin in a dose-dependent manner. | 3T3-L1 |

| 2 - 20 | Increased 2-NBDG fluorescence (glucose uptake) in a dose-dependent manner. | 3T3-L1 & C2C12 |

| - | Increased MDI-stimulated GLUT4 mRNA level up to 4.7-fold. | 3T3-L1 |

| 10 - 20 | Dose-dependently increased insulin-dependent Akt phosphorylation. | - |

| - | Strongly induced Akt phosphorylation compared to untreated cells. | - |

| - | Increased insulin-stimulated AMPK phosphorylation. | - |

| 6.25 - 50 | Dose-dependently reduced iNOS protein in LPS-activated RAW 264.7 macrophages. | RAW 264.7 |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

AKT/AMPK/Nrf2 Signaling Pathway in Cardioprotection

This compound has been shown to protect cardiomyocytes from hypoxia/reoxygenation (H/R) injury by activating the AKT/AMPK/Nrf2 signaling axis. This pathway is crucial for cellular antioxidant defense and survival.

Caption: this compound activates AKT and AMPK, leading to Nrf2 nuclear translocation and antioxidant gene expression.

JNK Signaling Pathway in Hepatoprotection

This compound has demonstrated protective effects against hypoxia/reoxygenation-induced injury in hepatocytes by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical mediator of stress-induced apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Kazinol B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, isolation, and biological significance of Kazinol B, a prenylated flavan found in Broussonetia kazinoki. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound is a natural compound isolated from the root bark of Broussonetia kazinoki Sieb. (Moraceae).[1] This isoprenylated flavan has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated that this compound exhibits protective effects against hepatocyte injury and cardiac damage through the modulation of key signaling pathways.[2][3] These findings suggest its potential as a lead compound in drug discovery and development for inflammatory and oxidative stress-related diseases.

Extraction and Isolation of this compound

The following protocol is adapted from established methods for the isolation of various kazinols from Broussonetia kazinoki and may require optimization for the specific isolation of this compound.

Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol

1. Plant Material and Extraction:

-

Air-dry the root bark of Broussonetia kazinoki.

-

Grind the dried root bark into a coarse powder.

-

Extract the powdered material (e.g., 600 g) with 94% ethanol (e.g., 3 x 6 L) using sonication at room temperature.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

-

Suspend the crude ethanol extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol (BuOH)

-

-